molecular formula C11H11ClN2O2 B1423563 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 1354950-55-2

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride

Cat. No.: B1423563
CAS No.: 1354950-55-2
M. Wt: 238.67 g/mol
InChI Key: XVZGZKQPHXKQFY-UHFFFAOYSA-N
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Description

“2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1354950-55-2 . It has a molecular weight of 238.67 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H10N2O2.ClH/c1-8-12-7-10 (11 (14)15)13 (8)9-5-3-2-4-6-9;/h2-7H,1H3, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a salt . Unfortunately, no further physical or chemical properties were found in the available resources.

Scientific Research Applications

Anticancer Research

Imidazole derivatives have been synthesized and examined for their antiproliferative effects against breast cancer cell lines, showcasing significant potential as leads for the development of cancer therapeutics. The study highlighted the synthesis of novel substituted imidazole compounds that exhibited comparable or greater antiproliferative effects than cisplatin against MDA-MB231, MDA-MB468, and MCF7 breast cancer cell lines, suggesting their usefulness in cancer therapy (Karthikeyan et al., 2017).

Structural Studies

Corrosion Inhibition

Research into imidazole derivatives as corrosion inhibitors for metals such as copper in acidic environments has shown that these compounds can effectively protect metals from corrosion. This application is crucial for extending the lifespan of metal components in industrial systems (Gašparac et al., 2000).

Antimicrobial Studies

Imidazole compounds have been synthesized and tested for antimicrobial activity, revealing their potential as antimicrobial agents. This research contributes to the development of new antimicrobial compounds to combat resistant pathogens (Bassyouni et al., 2012).

Biochemical Analysis

Biochemical Properties

2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as xanthine oxidase, which is responsible for catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This interaction is significant in the context of diseases like gout, where xanthine oxidase inhibitors are used to reduce uric acid levels. The compound also interacts with proteins and other biomolecules, influencing their function and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with xanthine oxidase can lead to changes in the levels of reactive oxygen species (ROS) within cells, impacting oxidative stress and cellular health . Additionally, the compound may affect the expression of genes involved in metabolic pathways and stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of xanthine oxidase by binding to the enzyme’s active site, preventing the oxidation of hypoxanthine and xanthine . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout. The compound may also influence other enzymes and proteins through similar binding interactions, leading to changes in their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in enzyme activity and gene expression being notable outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase without causing significant adverse effects . At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes like xanthine oxidase, influencing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This interaction affects metabolic flux and the levels of metabolites involved in these pathways. The compound may also interact with other enzymes and cofactors, further modulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization within mitochondria could influence mitochondrial function and oxidative stress. Understanding these localization patterns can provide insights into the compound’s mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-3-phenylimidazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-8-12-7-10(11(14)15)13(8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZGZKQPHXKQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.